![molecular formula C18H20O B14485782 (3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one CAS No. 66295-56-5](/img/structure/B14485782.png)
(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one is an organic compound characterized by its unique structure, which includes a biphenyl group attached to a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated pentanone in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of (3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(RS)-3-(Diphenylmethoxy)-1,2-propanediol: A compound with a similar biphenyl structure but different functional groups.
2-[2-(Dimethylamino)ethoxy]ethanol: Another compound with a biphenyl group but different substituents.
Uniqueness
(3S)-1-([1,1’-Biphenyl]-4-yl)-3-methylpentan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66295-56-5 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
(3S)-3-methyl-1-(4-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C18H20O/c1-3-14(2)13-18(19)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3/t14-/m0/s1 |
Clé InChI |
XBLJAXGDFOFVKG-AWEZNQCLSA-N |
SMILES isomérique |
CC[C@H](C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(C)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


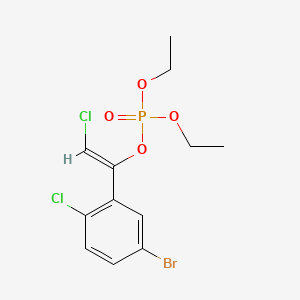

![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)



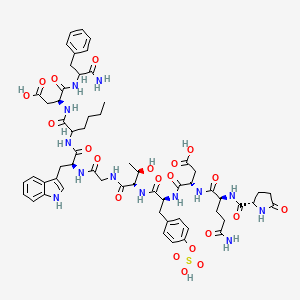
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
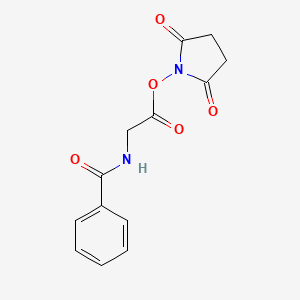
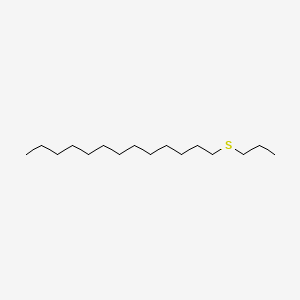
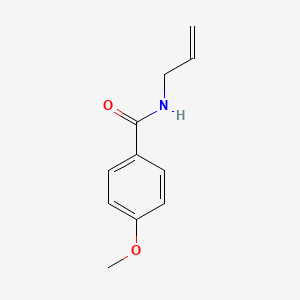
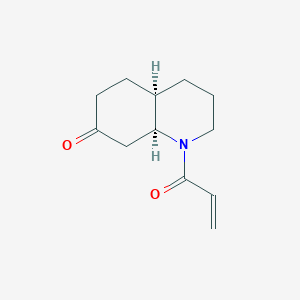
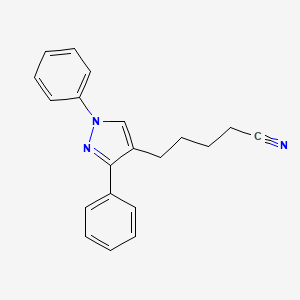
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)
